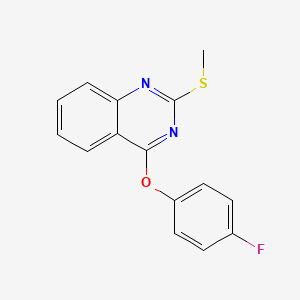

4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline” is a chemical compound with the molecular formula C15H11FN2OS . It has an average mass of 286.324 Da and a monoisotopic mass of 286.057617 Da .

Molecular Structure Analysis

The molecular structure of “4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring . This core is substituted at the 4-position by a 4-fluorophenoxy group and at the 2-position by a methylsulfanyl group .

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline, focusing on six unique applications:

Cancer Research

4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline has been extensively studied for its potential as an anti-cancer agent. Its structure allows it to inhibit specific tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By targeting these kinases, this compound can potentially halt the proliferation of cancer cells and induce apoptosis (programmed cell death), making it a promising candidate for developing new cancer therapies .

Anti-inflammatory Applications

This compound has shown potential in modulating inflammatory responses. It can inhibit the activity of certain enzymes and signaling molecules involved in the inflammatory process. This makes it a valuable tool in researching treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Studies

Research has indicated that 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline may have neuroprotective properties. It can potentially protect neurons from damage caused by oxidative stress and excitotoxicity, which are common pathways leading to neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a significant compound in the study of neuroprotection and the development of treatments for neurodegenerative disorders .

Antimicrobial Research

The compound has been investigated for its antimicrobial properties. It has shown efficacy against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents. This is particularly important in the context of rising antibiotic resistance, where new and effective antimicrobial compounds are urgently needed .

Cardiovascular Research

4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline has potential applications in cardiovascular research. It can influence various signaling pathways involved in heart function and blood vessel integrity. Studies have explored its role in preventing or mitigating conditions such as hypertension and atherosclerosis, contributing to the development of cardiovascular therapies .

Drug Metabolism and Pharmacokinetics

This compound is also used in studies related to drug metabolism and pharmacokinetics. Understanding how it is absorbed, distributed, metabolized, and excreted in the body helps researchers design better drugs with improved efficacy and safety profiles. It serves as a model compound in these studies, providing insights into the behavior of similar molecules .

Orientations Futures

The future directions for research on “4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline” and related compounds could involve further exploration of their potential therapeutic applications . For example, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

Propriétés

IUPAC Name |

4-(4-fluorophenoxy)-2-methylsulfanylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-20-15-17-13-5-3-2-4-12(13)14(18-15)19-11-8-6-10(16)7-9-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCJGJHTCGJYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2514092.png)

![3-hydroxy-3-(thiophen-2-yl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2514093.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2514094.png)

![3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2514099.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)

![2-[(2-Aminophenyl)thio]nicotinonitrile](/img/structure/B2514106.png)

![N-(2-chlorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514107.png)

![N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2514109.png)